molecular formula C16H21NO6 B558559 Boc-D-Asp(OBzl)-OH CAS No. 51186-58-4

Boc-D-Asp(OBzl)-OH

Cat. No.: B558559
CAS No.: 51186-58-4
M. Wt: 323.34 g/mol
InChI Key: SOHLZANWVLCPHK-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asp(OBzl)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyl (OBzl) group protects the carboxyl group. The synthesis can be summarized in the following steps:

    Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Carboxyl Group: The carboxyl group is protected by benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asp(OBzl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and OBzl protective groups using acids like trifluoroacetic acid (TFA) or hydrogenation.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or HATU.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for OBzl removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

Major Products

Scientific Research Applications

Boc-D-Asp(OBzl)-OH is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Asp(OMe)-OH: Similar structure but with a methoxy group instead of a benzyloxy group.

    Boc-L-Asp(OBzl)-OH: The L-isomer of Boc-D-Asp(OBzl)-OH.

    Boc-D-Glu(OBzl)-OH: A glutamic acid derivative with similar protective groups.

Uniqueness

This compound is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its D-configuration also offers different biological properties compared to its L-isomer .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51186-58-4
Record name (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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